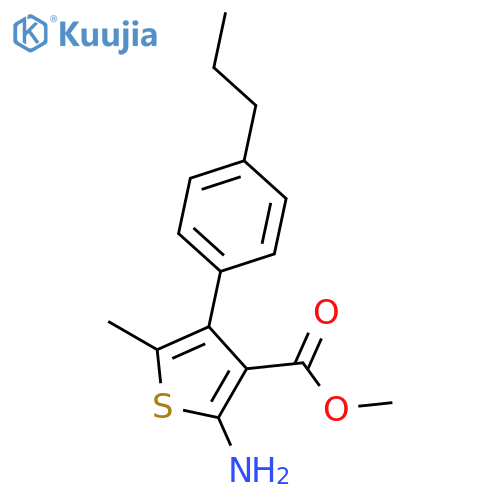

Cas no 350990-02-2 (Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate)

350990-02-2 structure

商品名:Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate

CAS番号:350990-02-2

MF:C16H19NO2S

メガワット:289.39256310463

MDL:MFCD01922132

CID:3064059

PubChem ID:874656

Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- <br>2-Amino-5-methyl-4-(4-propyl-phenyl)-thiophene-3-carboxylic acid methyl est er

- AKOS003268024

- methyl2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

- methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate

- MFCD01922132

- BBL016336

- H21682

- 350990-02-2

- 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester

- STK400504

- VS-05277

- SR-01000228591-1

- SR-01000228591

- ALBB-001764

- DTXSID701167692

- methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

- AK-968/13779352

- methyl 2-amino-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate

- Oprea1_073723

- 2-Amino-5-methyl-4-(4-propyl-phenyl)-thiophene-3-carboxylic acid methyl ester

- Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate

-

- MDL: MFCD01922132

- インチ: InChI=1S/C16H19NO2S/c1-4-5-11-6-8-12(9-7-11)13-10(2)20-15(17)14(13)16(18)19-3/h6-9H,4-5,17H2,1-3H3

- InChIKey: YLXCOGDDJJFWNP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 289.11365002Da

- どういたいしつりょう: 289.11365002Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 5

Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M015920-1000mg |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate |

350990-02-2 | 1g |

$ 720.00 | 2022-06-02 | ||

| TRC | M015920-250mg |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate |

350990-02-2 | 250mg |

$ 275.00 | 2022-06-02 | ||

| Fluorochem | 014075-5g |

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester |

350990-02-2 | 5g |

£1021.00 | 2022-02-28 | ||

| A2B Chem LLC | AJ01368-500mg |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |

350990-02-2 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| A2B Chem LLC | AJ01368-5g |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |

350990-02-2 | >95% | 5g |

$995.00 | 2024-04-20 | |

| TRC | M015920-500mg |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate |

350990-02-2 | 500mg |

$ 450.00 | 2022-06-02 | ||

| Crysdot LLC | CD11138253-5g |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |

350990-02-2 | 97% | 5g |

$541 | 2024-07-17 | |

| A2B Chem LLC | AJ01368-10g |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |

350990-02-2 | >95% | 10g |

$1412.00 | 2024-04-20 | |

| Fluorochem | 014075-10g |

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester |

350990-02-2 | 10g |

£1633.00 | 2022-02-28 | ||

| Fluorochem | 014075-1g |

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylic acid methyl ester |

350990-02-2 | 1g |

£307.00 | 2022-02-28 |

Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

350990-02-2 (Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量